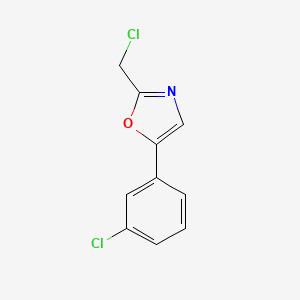

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREYQNDZYBPWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268932 | |

| Record name | 2-(Chloromethyl)-5-(3-chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64640-15-9 | |

| Record name | 2-(Chloromethyl)-5-(3-chlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64640-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(3-chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 5 3 Chlorophenyl 1,3 Oxazole

Established Synthetic Pathways for 1,3-Oxazole Ring Formation

Traditional methods for synthesizing the 1,3-oxazole core are robust and have been refined over many years. These pathways typically involve the cyclization of acyclic precursors that contain the necessary nitrogen and oxygen functionalities.

Cyclization Reactions Involving Nitrogen and Oxygen Functionalities

The formation of the 1,3-oxazole ring is most commonly achieved through cyclodehydration reactions. Two of the most well-established methods are the Robinson-Gabriel synthesis and the Fischer oxazole (B20620) synthesis.

Robinson-Gabriel Synthesis : This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone using a dehydrating agent. pharmaguideline.comwikipedia.orgsynarchive.com The reaction proceeds by activating the ketone and amide functionalities, leading to ring closure and the formation of the aromatic oxazole ring. synarchive.com A variety of dehydrating agents can be employed, including sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.comthieme-connect.com

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgijpsonline.comresearchgate.net The reaction is a type of dehydration that can proceed under mild conditions. wikipedia.org

The table below summarizes key aspects of these classical synthetic routes.

| Synthesis Method | Precursors | Key Reagents | General Applicability |

| Robinson-Gabriel | 2-Acylamino-ketones | H₂SO₄, POCl₃, PPA | Widely used for 2,5-disubstituted oxazoles. pharmaguideline.comwikipedia.org |

| Fischer | Aldehyde Cyanohydrins, Aldehydes | Anhydrous HCl, Ether | Primarily for 2,5-diaryl oxazoles. wikipedia.orgyoutube.com |

| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Synthesis of 5-substituted oxazoles. organic-chemistry.orgnih.gov |

Table 1: Comparison of Established 1,3-Oxazole Ring Formation Methodologies

Approaches for Introducing the 3-Chlorophenyl Moiety

The 3-chlorophenyl group at the C5 position of the target molecule is typically incorporated by selecting a starting material that already contains this moiety. In the context of the Robinson-Gabriel synthesis, the precursor would be a derivative of 3-chloroacetophenone. For instance, α-amino-3-chloroacetophenone can be acylated and then cyclized to yield the desired 5-(3-chlorophenyl)oxazole (B1349340) core.

Similarly, for a Fischer-type synthesis, 3-chlorobenzaldehyde (B42229) could serve as one of the aldehyde components, ensuring the resulting oxazole is substituted with the 3-chlorophenyl group at the appropriate position. The choice of starting material is therefore critical for installing the C5-aryl substituent.

Regioselective Functionalization for the Chloromethyl Group

Introducing the chloromethyl group at the C2 position can be accomplished through several strategic routes, either by building the ring with the group already in place or by functionalizing a pre-formed oxazole ring.

Direct chloromethylation of a pre-synthesized 5-(3-chlorophenyl)-1,3-oxazole is one possible approach. However, electrophilic substitution on the oxazole ring can be challenging and may lack regioselectivity, with reactivity generally favoring the C4 position over C2 or C5. pharmaguideline.com Reagents typically used for chloromethylation, such as chloromethyl methyl ether or a combination of formaldehyde (B43269) and hydrochloric acid, could potentially be employed, but this is not a common strategy for C2-functionalization due to the electron-deficient nature of this position. pharmaguideline.com

A more targeted approach involves the deoxygenation-chlorination of a 1,3-oxazole N-oxide precursor. This method can provide high regioselectivity for the formation of chloromethyl-1,3-oxazoles. x-mol.netresearchgate.net

A more reliable and widely used strategy involves incorporating the C2-substituent during the ring formation. This is often achieved by using a chloroacetylating agent in a Robinson-Gabriel type synthesis. For example, reacting an α-amino ketone (like α-amino-3-chloroacetophenone) with chloroacetyl chloride or chloroacetic anhydride (B1165640) directly furnishes the 2-(chloromethyl)-5-substituted oxazole skeleton in a single cyclization step.

Another versatile method is the conversion of a different functional group at the C2 position. For instance, a 2-(hydroxymethyl)oxazole can be synthesized and subsequently converted to the desired 2-(chloromethyl)oxazole (B60668) using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Furthermore, 2-(halomethyl)oxazoles are recognized as valuable intermediates that can undergo nucleophilic displacement to introduce a variety of other functional groups. beilstein-journals.org

| Strategy | Description | Common Reagents | Key Advantages |

| Cyclization with Chloroacetylating Agent | Builds the oxazole ring with the chloromethyl group already incorporated. | Chloroacetyl chloride, Chloroacetic anhydride | High regioselectivity, convergent. |

| Functional Group Interconversion | Converts a precursor group (e.g., -CH₂OH) at C2 to a chloromethyl group. | SOCl₂, POCl₃ | Allows for late-stage functionalization. |

| N-Oxide Deoxygenation-Chlorination | A regioselective process starting from a 1,3-oxazole N-oxide. x-mol.net | POCl₃ | High regioselectivity. x-mol.netresearchgate.net |

Table 2: Strategies for Introducing the C2-Chloromethyl Group

Advanced Synthetic Approaches and Catalysis in 1,3-Oxazole Synthesis

Modern organic synthesis has driven the development of more efficient and versatile methods for constructing substituted oxazoles, often utilizing transition metal catalysis. tandfonline.combohrium.com These advanced approaches offer milder reaction conditions, broader substrate scope, and access to complex substitution patterns that are difficult to achieve with classical methods.

Catalytic systems based on copper, gold, palladium, and cobalt have been successfully employed for oxazole synthesis. thieme-connect.comrsc.orgrsc.org For example, copper-catalyzed aerobic oxidative dehydrogenative cyclization provides an efficient pathway to 2,5-disubstituted oxazoles from readily available starting materials. rsc.org Gold-catalyzed cyclization of propargyl amides is another powerful method for accessing this heterocyclic core. thieme-connect.com

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. asianpubs.org This technology is applicable to the synthesis of oxazole derivatives, offering significant advantages over conventional heating methods. For instance, the Van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), can be significantly expedited. semanticscholar.org

In a comparative study, reactions performed under microwave irradiation consistently show higher yields and drastically reduced reaction times compared to thermal heating. nih.gov For example, a reaction producing a target compound in 65% yield after 3 minutes of microwave irradiation only yielded 50% after 2 hours of conventional heating. nih.gov The use of microwave irradiation has been successfully applied to produce 4,5-disubstituted oxazolines and 5-substituted oxazoles, demonstrating its utility for creating scaffolds similar to 2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole. ijpsonline.comsciforum.net The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF is another example of a process efficiently conducted under microwave irradiation. ijpsonline.com

Table 1: Comparison of Microwave vs. Thermal Heating in a Representative Synthesis

| Entry | Solvent | Heating Method | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol (B129727) | Microwave | 3 min | 65 |

| 2 | Methanol | Thermal | 2 h | 50 |

| 3 | 1,4-Dioxane | Microwave | 3 min | 68 |

| 4 | 1,4-Dioxane | Thermal | 2 h | 60 |

This table illustrates the typical enhancements in yield and reduction in reaction time when using microwave irradiation compared to conventional thermal heating for the synthesis of heterocyclic compounds. Data adapted from a study on a supplemental reaction of 3-oxo-2-arylhydrazonopropanals. nih.gov

Transition Metal-Catalyzed Methods for Oxazole Construction (e.g., Palladium-catalyzed arylation)

Transition metal-catalyzed reactions are central to modern organic synthesis, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. strath.ac.uk Palladium-catalyzed cross-coupling reactions, in particular, are invaluable for the synthesis of arylated heterocycles, including 5-aryloxazoles.

The direct arylation of the oxazole ring is a powerful strategy for installing the 3-chlorophenyl group at the C5 position. organic-chemistry.org Complementary methods for the palladium-catalyzed direct arylation of oxazole have been developed that exhibit high regioselectivity for either the C2 or C5 position, depending on the reaction conditions. nih.gov This regiocontrol is crucial for the specific synthesis of a 2,5-disubstituted oxazole. The arylation can be performed with a wide range of aryl bromides, chlorides, and triflates. nih.gov For the synthesis of this compound, a C5-selective arylation of a 2-(chloromethyl)-1,3-oxazole precursor would be a key step. This selectivity is often achieved through the careful selection of phosphine (B1218219) ligands and solvent systems. organic-chemistry.orgnih.gov

Phosphine-free palladium catalyst systems have also been developed for regiodivergent C2 or C5 arylations. researchgate.net For instance, using Pd(OAc)₂ with KOAc as the base tends to result in regioselective C5-arylation. researchgate.net

Tandem Reactions and Cascade Cyclizations Towards 1,3-Oxazoles

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient approach to complex molecules like substituted oxazoles. researchgate.net These processes reduce waste, save time, and can lead to novel molecular architectures.

A prominent tandem strategy for synthesizing substituted oxazoles involves the cycloisomerization of N-propargylamides. mdpi.comnih.gov This method provides a direct route to the oxazole core. An efficient one-pot propargylation/cycloisomerization tandem process can produce substituted oxazoles from propargylic alcohols and amides using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst. researchgate.net

Another approach is the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by a Lewis acid like Zn(OTf)₂. mdpi.comnih.gov This protocol is noted for its operational simplicity, high atom economy, and tolerance of a broad range of substrates, making it a potentially powerful method for generating diverse oxazole derivatives. mdpi.comresearchgate.net

Table 2: Lewis Acid Catalysis in Tandem Cycloisomerization/Hydroxyalkylation

| Catalyst | Substrate 1 | Substrate 2 | Product Yield (%) |

|---|---|---|---|

| Zn(OTf)₂ | N-(prop-2-yn-1-yl)benzamide | Ethyl 3,3,3-trifluoropyruvate | 86 |

| FeCl₃ | N-(prop-2-yn-1-yl)benzamide | Ethyl 3,3,3-trifluoropyruvate | 45 |

| ZnI₂ | N-(prop-2-yn-1-yl)benzamide | Ethyl 3,3,3-trifluoropyruvate | 58 |

This table shows the optimization of the Lewis acid catalyst for the synthesis of oxazoles containing a CF₃-substituted alcohol unit, demonstrating the superior efficacy of Zn(OTf)₂ in this specific tandem reaction. mdpi.com

Annulation protocols involve the construction of a ring from two or more components in a cycloaddition-type process. These methods are highly versatile for creating the oxazole ring.

A copper-catalyzed [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides provides a regioselective route to oxazoles under mild conditions. organic-chemistry.org Another powerful method is the gold-catalyzed [2+2+1] annulation of terminal alkynes, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.orgresearchgate.net This reaction efficiently assembles 2,5-disubstituted oxazoles, where the nitrile can serve as both a reactant and the solvent. organic-chemistry.org Such a strategy could theoretically construct the this compound scaffold by selecting appropriate alkyne and nitrile precursors.

Optimization of Reaction Parameters and Yield Enhancement for this compound

Optimizing reaction parameters is critical for maximizing the yield and purity of the target compound. Factors such as the choice of catalyst, base, temperature, and solvent can have a profound impact on the reaction outcome.

For the palladium-catalyzed direct arylation of the oxazole ring, solvent polarity is a key determinant of regioselectivity. organic-chemistry.org Using specific task-specific phosphine ligands, C5 arylation is strongly favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.orgnih.gov This provides a straightforward handle to control the site of arylation and ensure the correct isomer is formed. For example, to attach the 3-chlorophenyl group to the C5 position, a polar solvent would be the optimal choice. nih.gov

In other synthetic strategies, the solvent can influence reaction pathways by mitigating side reactions. For instance, in a radical cascade protocol for oxazole synthesis, changing the solvent to toluene (B28343) was found to completely prevent an undesired iodination reaction. researchgate.net The use of ionic liquids as solvents has also been explored, offering the advantage of being recoverable and reusable for multiple reaction runs without a significant loss in product yield. semanticscholar.org

Table 3: Solvent Effect on Regioselectivity in Palladium-Catalyzed Direct Arylation of Oxazole

| Position of Arylation | Preferred Solvent Type | Example Solvents |

|---|---|---|

| C-5 | Polar | N/A |

| C-2 | Nonpolar | N/A |

This table summarizes the general principle of solvent-controlled regioselectivity in the direct arylation of oxazoles, as described in the literature. organic-chemistry.orgnih.gov

Effects of Temperature and Pressure on Synthesis Pathways

The thermal conditions of a reaction are a critical parameter influencing the rate and outcome of the synthesis of this compound. Generally, an increase in temperature accelerates the reaction rate. For instance, in related syntheses of 1,5-diarylpenane-2,4-diene-1-one, elevating the temperature from 0°C to 50°C significantly increased the reaction yield and reduced the reaction time. scispace.com However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the final product.

In the context of the Van Leusen oxazole synthesis, a common method for preparing 5-aryloxazoles, the reaction is often conducted at temperatures ranging from ambient to reflux conditions, depending on the specific substrates and catalyst used. Microwave-assisted synthesis has also been employed for the formation of oxazole derivatives, which can significantly reduce reaction times by rapidly heating the reaction mixture. mdpi.comnih.gov

The effect of pressure on the synthesis of this compound is less documented for typical oxazole ring-forming reactions like the Van Leusen synthesis. High pressure is more commonly employed to influence the outcome of cycloaddition reactions, such as the Diels-Alder reaction, where oxazoles can act as dienes. nih.govresearchgate.net For the direct synthesis of the oxazole ring, pressure is not typically a primary parameter for optimization under standard laboratory conditions.

Table 1: Hypothetical Temperature Optimization for the Synthesis of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Observations |

| 1 | 25 (Room Temp.) | 24 | 45 | Slow reaction rate |

| 2 | 50 | 12 | 75 | Moderate reaction rate with good yield |

| 3 | 80 (Reflux in THF) | 6 | 85 | Faster reaction with high yield |

| 4 | 100 | 4 | 82 | Potential for minor byproduct formation |

Catalyst Selection and Loading for Efficient Oxazole Formation

The choice of catalyst is pivotal for the efficient synthesis of this compound, particularly in base-catalyzed reactions like the Van Leusen synthesis. wikipedia.org Common bases used to facilitate the deprotonation of the tosylmethyl isocyanide (TosMIC) reagent include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. mdpi.comwikipedia.orgnih.gov

The selection of the catalyst can be influenced by the presence of functional groups in the starting materials. For the synthesis of 5-aryloxazoles with electron-withdrawing groups, such as the 3-chlorophenyl substituent, a sufficiently strong base is required to initiate the reaction. Potassium carbonate is a widely used, cost-effective, and moderately strong base that has proven effective in many organic transformations. scispace.comnih.govresearchgate.net The use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as a catalyst has also been reported, which offers the advantage of easy separation from the reaction mixture. mdpi.com

Catalyst loading is another critical factor that needs to be optimized. Insufficient catalyst will result in a sluggish or incomplete reaction, while an excessive amount may not lead to a significant improvement in yield and can complicate the purification process. scispace.com Optimization studies for similar reactions have shown that a catalyst loading of around 20-30 mol% is often sufficient to achieve high yields. scispace.com

Table 2: Catalyst Screening and Loading for a Model Van Leusen Synthesis

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Hypothetical Yield (%) |

| 1 | K₂CO₃ | 10 | Methanol | 60 |

| 2 | K₂CO₃ | 20 | Methanol | 85 |

| 3 | K₂CO₃ | 30 | Methanol | 87 |

| 4 | NaH | 20 | THF | 82 |

| 5 | Amberlyst A-26 (OH⁻) | - | Methanol | 78 |

Note: This table is illustrative and based on analogous reactions. The optimal conditions would need to be determined experimentally.

Principles of Atom Economy and Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. ijpsonline.comresearchgate.net Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. langholmandcanonbieschools.dumgal.sch.uk

For a plausible Van Leusen synthesis of this compound from 3-chlorobenzaldehyde and chloroacetyl isocyanide (as a hypothetical precursor, though TosMIC is more common), the atom economy can be calculated. The reaction would ideally involve the combination of the aldehyde and the isocyanide to form the oxazole ring.

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Other green chemistry considerations for the synthesis of this compound include:

Use of Safer Solvents: Employing greener solvents like ethanol (B145695) or water, or even performing the reaction under solvent-free conditions, is preferable to using hazardous solvents. mdpi.com The use of ionic liquids as recyclable reaction media has also been explored for oxazole synthesis. organic-chemistry.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce energy consumption by shortening reaction times. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled. langholmandcanonbieschools.dumgal.sch.uk

By optimizing these factors, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity and Derivatization of 2 Chloromethyl 5 3 Chlorophenyl 1,3 Oxazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The 2-(chloromethyl) group is the most reactive site on the molecule for nucleophilic attack. Its reactivity is analogous to that of benzyl (B1604629) chloride, a consequence of the stabilizing effect of the adjacent oxazole (B20620) ring on the transition state of the substitution reaction. This high reactivity allows for facile displacement of the chloride ion by a variety of nucleophiles under mild conditions.

Reactivity with Nitrogen-Containing Nucleophiles

The reaction of 2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole with nitrogen-containing nucleophiles is a straightforward and high-yielding process for the synthesis of N-substituted 2-(aminomethyl)oxazoles. Primary and secondary amines readily displace the chloride to form the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in a suitable solvent such as benzene (B151609) or an alcohol at room temperature or with gentle heating.

With an excess of a primary or secondary amine, the corresponding secondary or tertiary amine bearing a 2-oxazolylmethyl group is formed in high yields. Even sterically hindered amines, such as tert-butylamine, react efficiently. Tertiary amines also react to produce quaternary ammonium (B1175870) salts. This reactivity profile underscores the utility of 2-(chloromethyl)oxazoles as precursors for a wide range of amino derivatives.

| Nitrogen Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amines (R-NH₂) | Secondary Amines | Benzene or alcohol, room temperature or 40°C |

| Secondary Amines (R₂NH) | Tertiary Amines | Benzene or alcohol, room temperature or 40°C |

| Tertiary Amines (R₃N) | Quaternary Ammonium Salts | Benzene or alcohol, room temperature or 40°C |

Reactivity with Sulfur-Containing Nucleophiles

Analogous to nitrogen nucleophiles, sulfur-containing nucleophiles exhibit excellent reactivity towards the chloromethyl group. Thiols and their corresponding thiolates are potent nucleophiles that readily displace the chloride to form thioethers. For instance, reaction with thiophenoxide, generated from thiophenol and a base like sodium hydride, proceeds smoothly to yield the corresponding 2-(phenylthiomethyl) derivative. nih.gov Similarly, other sulfur nucleophiles such as thiocyanate (B1210189) can be employed to introduce a thiocyanate group, which can be a precursor for other sulfur-containing functionalities. nih.gov These reactions significantly broaden the scope of accessible derivatives from the 2-(chloromethyl)oxazole (B60668) scaffold.

| Sulfur Nucleophile | Product Type | Typical Reagents |

|---|---|---|

| Thiophenoxide | 2-(Phenylthiomethyl)oxazole | Thiophenol, Sodium Hydride |

| Thiocyanate | 2-(Thiocyanatomethyl)oxazole | Sodium or Potassium Thiocyanate |

Formation of Diversely Functionalized Derivatives via Substitution

The high reactivity of the 2-(chloromethyl) group extends beyond nitrogen and sulfur nucleophiles, allowing for the synthesis of a broad spectrum of functionalized derivatives. Oxygen-based nucleophiles, such as alkoxides and phenoxides, can be used to prepare the corresponding ethers. nih.gov For example, reaction with sodium ethoxide in ethanol (B145695) would yield the 2-(ethoxymethyl) derivative. This versatility in nucleophilic substitution reactions makes this compound a valuable building block for the introduction of the 5-(3-chlorophenyl)-1,3-oxazol-2-ylmethyl moiety into a wide variety of molecular frameworks.

Electrophilic Aromatic Substitution on the 3-Chlorophenyl Moiety

The 3-chlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the two substituents present on the ring: the chloro group and the oxazole moiety. The chloro group is a deactivating, ortho-, para-directing substituent due to its electron-withdrawing inductive effect and electron-donating resonance effect. The 1,3-oxazole ring is generally considered to be an electron-deficient aromatic system, and as a substituent, it is expected to be deactivating and meta-directing with respect to its point of attachment.

The combined influence of these two groups dictates the position of electrophilic attack. The chloro group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6 of the phenyl ring). The oxazolyl group at position 1 would direct to positions 3 and 5. Therefore, the positions for electrophilic attack are influenced by the interplay of these directing effects. Given that both groups are deactivating, forcing conditions may be required for electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The precise regiochemical outcome would depend on the specific electrophile and reaction conditions, with substitution likely occurring at the positions least deactivated by the combined electronic effects of the two substituents.

Transformations Involving the 1,3-Oxazole Ring System

The 1,3-oxazole ring, while aromatic, possesses a diene character that allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a pathway to more complex heterocyclic systems.

Cycloaddition Reactions of the Oxazole Core

The oxazole ring can function as a diene in [4+2] cycloaddition reactions with various dienophiles. The efficiency of these reactions is highly dependent on the electronic nature of both the oxazole and the dienophile. Generally, the reaction is favored with electron-rich oxazoles and electron-deficient dienophiles. The presence of electron-withdrawing groups on the oxazole can enhance its diene character in inverse-electron-demand Diels-Alder reactions. nih.gov

In the case of this compound, the 2-(chloromethyl) group is electron-withdrawing, which may influence the reactivity of the oxazole core in cycloaddition reactions. The reaction of oxazoles with dienophiles like alkenes or alkynes typically leads to the formation of a bicyclic intermediate which can then undergo further transformations, often with the loss of a small molecule, to yield substituted pyridines or furans, respectively. The participation of this compound in such reactions would provide a synthetic route to highly substituted pyridine (B92270) and furan (B31954) derivatives bearing the 3-chlorophenyl and a modified chloromethyl substituent. The reaction can be facilitated by the use of Lewis or Brønsted acids, which activate the oxazole towards cycloaddition. acs.org

Reduction Strategies for Oxazole Derivatives

The reduction of the oxazole ring, a core component of this compound, can proceed through several pathways, often resulting in either ring-opened products or the corresponding oxazolines. semanticscholar.orgtandfonline.com The specific outcome is highly dependent on the chosen reducing agent and reaction conditions.

Common reduction strategies for oxazole derivatives include:

Catalytic Hydrogenation: Asymmetric hydrogenation of substituted oxazoles has been successfully achieved using chiral ruthenium catalysts, such as those generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP. nih.govacs.orgacs.org This method is highly enantioselective, yielding chiral oxazolines with up to 99% enantiomeric excess (ee). nih.govacs.org These chiral oxazolines are valuable intermediates, as their hydrolysis can produce chiral β-amido alcohols without significant loss of enantiopurity. acs.org

Chemical Reduction: A method discovered by Lunn involves the reduction of oxazoles using a nickel and aluminum alloy in aqueous potassium hydroxide (B78521), which typically leads to ring opening. semanticscholar.orgtandfonline.com Other reducing agents can also cause cleavage of the oxazole ring, yielding open-chain products. pharmaguideline.com

Electrochemical Reduction: Polarographic reduction of the oxazole ring in protic solvents like methanol (B129727) has been reported. semanticscholar.orgtandfonline.com This reaction preferentially occurs at the C-2 position of the oxazole ring. semanticscholar.orgtandfonline.com

The choice of reduction strategy is critical for directing the transformation of oxazole derivatives toward the desired product, be it a saturated heterocyclic ring or a ring-cleaved derivative.

| Reduction Method | Reagents/Catalysts | Typical Products | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | H₂, Chiral Ruthenium Catalysts (e.g., Ru-PhTRAP complex) | Chiral Oxazolines | High enantioselectivity (up to 99% ee); preserves the ring structure. | nih.govacs.orgacs.org |

| Chemical Reduction (Lunn) | Nickel-aluminum alloy, aqueous KOH | Ring-opened products | Leads to cleavage of the heterocyclic ring. | semanticscholar.orgtandfonline.com |

| Electrochemical Reduction | Dropping mercury electrode, protic solvent (e.g., methanol) | Reduction at C-2 position | Site-specific reduction on the oxazole ring. | semanticscholar.orgtandfonline.com |

Isomerization and Rearrangement Pathways of Related Oxazoles

Oxazole rings can undergo several types of isomerization and rearrangement reactions, typically induced by heat or light. These transformations provide pathways to other isomeric oxazoles or entirely different heterocyclic systems.

Cornforth Rearrangement: This is a well-known thermal rearrangement reaction of 4-acyloxazoles where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.orgwikipedia.orgalchetron.com First reported by John Cornforth in 1949, the mechanism begins with a thermal pericyclic ring opening to form a nitrile ylide intermediate. wikipedia.orgalchetron.com This intermediate then undergoes rearrangement to the isomeric oxazole. wikipedia.org The reaction's success depends on the relative energy difference between the starting material and the product. wikipedia.org Good yields, often exceeding 90%, have been reported, particularly when using nitrogen-containing heterocycles. wikipedia.org

Photochemical Rearrangement: Oxazoles can undergo photochemical transformations upon irradiation. tandfonline.com A related and extensively studied process is the photoisomerization of isoxazoles, which can yield oxazoles. acs.orgnih.gov This reaction proceeds via the homolysis of the O–N bond to form a key acyl azirine intermediate when irradiated with UV light. acs.orgnih.gov While this is a common pathway to oxazoles, the process can sometimes be complicated by a reverse photoisomerization from the azirine back to the isoxazole (B147169) or an irreversible rearrangement to the oxazole. chemrxiv.org The selection of substituents on the ring plays a critical role in directing the photochemical equilibrium and minimizing unwanted side reactions. chemrxiv.org

Skeletal Rearrangement: Novel skeletal rearrangements of oxazoles have been developed, providing access to different heterocyclic scaffolds. For instance, a method for the skeletal rearrangement of an oxazole into an azepine and a pyrrole (B145914) through a dynamic 8π electrocyclization process has been reported. nih.gov This approach allows for precise control over regioselectivity in competitive 6π and 8π electrocyclization reactions, yielding products rich in functional groups suitable for further synthesis. nih.gov

| Rearrangement Type | Reactant Type | Conditions | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Cornforth Rearrangement | 4-Acyloxazoles | Thermal | Nitrile Ylide | Isomeric Oxazole | wikipedia.orgalchetron.com |

| Photochemical Isomerization | Isoxazoles | UV Irradiation (200–330 nm) | Acyl Azirine | Oxazoles | acs.orgnih.gov |

| Skeletal Rearrangement | Substituted Oxazoles | Dynamic Electrocyclization | Not specified | Azepines and Pyrroles | nih.gov |

Utilization as a Versatile Synthetic Building Block

The structure of this compound, featuring a reactive chloromethyl group at the C-2 position, makes it an effective and versatile scaffold for synthetic elaboration. nih.gov This reactivity allows for its use as a precursor in the synthesis of more complex molecules and as a foundational structure for developing new chemical entities.

Precursor in Complex Heterocyclic Synthesis

The 2-(chloromethyl)oxazole moiety is a valuable building block for constructing larger, more complex heterocyclic systems. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the 2-methylene position.

Nucleophilic Substitution: The chloromethyl group readily reacts with a range of nucleophiles. nih.gov This has been demonstrated in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. nih.gov For example, reaction with sodium cyanide can produce the corresponding 2-(cyanomethyl)oxazole, while reaction with sulfur nucleophiles like thiocyanate or thiophenoxide yields 2-(methylthio)cyanate or 2-(phenylthiomethyl)oxazole, respectively. nih.gov These reactions provide a straightforward method for extending the structure from the C-2 position. The instability of some 2-(halomethyl)oxazole intermediates, which can be difficult to isolate due to decomposition, is a potential challenge in these syntheses. beilstein-journals.org

Diels-Alder Reactions: The oxazole ring itself can participate as a diene in Diels-Alder reactions with various dienophiles, such as alkenes and alkynes. pharmaguideline.comwikipedia.orgclockss.org This cycloaddition is a powerful tool for constructing pyridine derivatives, as the initial adduct can subsequently lose oxygen to form the aromatic pyridine ring. wikipedia.orgchemeurope.com Electron-donating substituents on the oxazole ring facilitate these reactions. pharmaguideline.com

Conversion to Other Heterocycles: Oxazoles can be transformed into other heterocyclic systems like imidazoles, pyrroles, pyrimidines, and thiazoles through nucleophilic addition, which can proceed via ring opening and recyclization. semanticscholar.orgtandfonline.com

The reactivity of the chloromethyl group, combined with the versatility of the oxazole ring, establishes this compound as a potent precursor for the synthesis of diverse and complex heterocyclic molecules. pharmaguideline.comnih.gov

Scaffold for Novel Chemical Entity Development

The 1,3-oxazole nucleus is a recognized pharmacophore and a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. semanticscholar.orgmdpi.com Its presence suggests that derivatives of this compound could serve as a valuable scaffold for the development of novel chemical entities with therapeutic potential.

The 2,4,5-trisubstituted oxazole framework, to which the subject compound belongs, has been a focus of drug discovery efforts. For example, novel 2,4,5-trisubstituted oxazole derivatives have been synthesized and shown to possess good antiproliferative activity against various tumor cell lines. nih.gov In another study, a series of 1,3-oxazole sulfonamides were designed and found to be potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov These compounds exhibited significant growth inhibitory properties, particularly against leukemia cell lines, with GI₅₀ values in the nanomolar range. nih.gov

The synthetic accessibility and the established biological importance of the oxazole core make this compound an attractive starting point for generating libraries of new compounds for screening and lead optimization in drug discovery programs. wikipedia.org

Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information for the specific compound This compound is not available in the public domain.

While spectral data exists for structurally related oxazole compounds, presenting such information would not be scientifically accurate for an article focused solely on this compound. Adherence to scientific accuracy and the strict constraints of the user request precludes the generation of the article without validated, compound-specific research findings.

Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization of 2 Chloromethyl 5 3 Chlorophenyl 1,3 Oxazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides precise molecular formula information and insights into the molecule's connectivity and stability.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole, HRMS can precisely measure the mass of the molecular ion, allowing for the confirmation of its chemical formula, C10H7Cl2NO. The calculated monoisotopic mass, based on the most abundant isotopes of each element, serves as a benchmark for experimental verification. uni.luchemicalbook.com An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C10H7Cl2NO |

| Calculated Monoisotopic Mass | 226.99046 Da uni.lu |

Key fragmentation pathways would likely involve:

Loss of the chloromethyl group: Cleavage of the C-C bond between the oxazole (B20620) ring and the chloromethyl group.

Oxazole ring cleavage: Fragmentation of the heterocyclic ring system, a common pathway for oxazoles. sapub.org

Loss of chlorine: Elimination of a chlorine radical or HCl from either the chloromethyl or the chlorophenyl substituent.

Cleavage of the phenyl-oxazole bond: Scission of the bond connecting the 3-chlorophenyl ring to the oxazole core.

These fragmentation events produce a unique pattern of product ions that serves as a structural fingerprint for the molecule. mdpi.comnih.gov

| Proposed Fragment Structure | m/z (for [M+H]+) | Proposed Neutral Loss |

|---|---|---|

| [M+H - CH2Cl]+ | 179.02 | Chloromethyl radical |

| [M+H - Cl]+ | 193.03 | Chlorine radical |

| [C7H4Cl]+ | 111.00 | Chlorophenyl cation |

| [C3H2NO]+ | 68.01 | Fragment from oxazole ring cleavage |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Ambiguity Resolution

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. westminster.ac.uk This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. gazi.edu.tr For this compound, a single-crystal X-ray diffraction study would resolve any structural ambiguities and reveal the planarity of the oxazole and phenyl rings and the dihedral angle between them. rsc.org

Furthermore, crystallographic analysis elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, or π–π stacking, which govern the material's bulk properties. gazi.edu.trnih.gov Although a specific crystal structure for the title compound has not been reported, analysis of related oxazole derivatives shows that the oxazole ring is typically planar. rsc.orgnih.gov

Other Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond mass spectrometry and crystallography, other analytical methods are crucial for establishing the purity and confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components in a mixture and is widely used to assess the purity of pharmaceutical and chemical compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing the nonpolar compound this compound. pensoft.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically aiming for a purity level of ≥95% for research compounds.

A typical RP-HPLC method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer or acid modifier to ensure sharp peak shapes. pensoft.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. The Collision Cross Section (CCS) is a key parameter derived from this technique, representing the effective area of the ion. mdpi.com When experimental standards are unavailable, machine learning models can accurately predict CCS values based on the chemical structure. nih.govjaspershenlab.comnih.gov These predicted values serve as an additional physicochemical descriptor that can significantly increase confidence in compound identification. nih.govresearchgate.net For this compound, predicted CCS values for various common adducts have been calculated, providing valuable reference data for IM-MS analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 227.99774 | 145.0 uni.lu |

| [M+Na]+ | 249.97968 | 156.2 uni.lu |

| [M+K]+ | 265.95362 | 151.6 uni.lu |

| [M+NH4]+ | 245.02428 | 163.6 uni.lu |

| [M-H]- | 225.98318 | 150.5 uni.lu |

| [M+HCOO]- | 271.98866 | 159.3 uni.lu |

Theoretical and Computational Studies of 2 Chloromethyl 5 3 Chlorophenyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for predicting the intrinsic properties of a molecule. These computational methods provide a lens into the electronic structure, stability, and reactivity of compounds such as 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole, offering insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. It is frequently employed to investigate the structural and electronic characteristics of heterocyclic compounds. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G**, would be used to determine the molecule's optimized geometric parameters in its ground state nih.gov. This includes predicting bond lengths, bond angles, and dihedral angles.

These calculations reveal how the constituent parts of the molecule—the 1,3-oxazole ring, the 3-chlorophenyl group, and the chloromethyl substituent—geometrically relate to one another. The stability of the molecule can be inferred from its total energy, while the distribution of electron density helps in identifying electron-rich and electron-deficient regions. Such information is crucial for predicting the molecule's reactivity, as it highlights potential sites for electrophilic or nucleophilic attack.

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of reactivity. Key parameters for a molecule like this compound would include its chemical potential, global hardness, and electrophilicity index. These descriptors help in understanding the molecule's kinetic stability and its propensity to participate in chemical reactions.

Table 1: Illustrative Geometrical Parameters for an Oxazole (B20620) Derivative Core Structure Calculated via DFT This table presents typical data obtained from DFT calculations on related heterocyclic structures to illustrate the outputs of such an analysis.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | N1-C2 | 1.35 Å |

| C2-N3 | 1.30 Å | |

| N3-N4 | 1.37 Å | |

| Bond Angle | C5-N1-C2 | 108.4° |

| N1-C2-N3 | 113.8° | |

| N3-N4-C5 | 109.6° |

Data are illustrative and based on calculations for similar 1,2,4-triazole (B32235) cores, which share features with the oxazole ring system rad-proceedings.org.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The spatial distribution of these orbitals in this compound would indicate the specific atoms or regions involved in electron donation and acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and more reactive. For oxazole derivatives, this energy gap provides valuable information about potential charge transfer interactions within the molecule, which can be linked to its biological activities researchgate.net.

Table 2: Representative Frontier Orbital Energies for a Substituted Heterocycle This table provides example values for HOMO-LUMO energies, demonstrating the type of data generated in a quantum chemical analysis of a molecule like this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Values are hypothetical and for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds.

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are powerful tools for exploring how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. These in silico methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action at a molecular level.

Prediction of Binding Interactions with Biological Macromolecules (in vitro context)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target macromolecule. For this compound, this process would involve computationally placing the molecule into the binding site of a selected protein. The simulation then calculates the most stable binding pose based on a scoring function that estimates the binding affinity.

The results of these simulations detail the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings, such as the chlorophenyl group of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the protein.

By analyzing these interactions, researchers can hypothesize how the compound achieves its biological effect in an in vitro setting.

Elucidation of Potential Molecular Targets and Binding Modes (in vitro context)

Computational approaches can be used to screen a library of known biological targets to identify which ones are most likely to bind to this compound. This "reverse docking" or target fishing approach can suggest potential therapeutic applications for the compound nih.govmdpi.com. For instance, given the prevalence of oxazole scaffolds in various therapeutic agents, potential targets could include kinases, proteases, or nuclear receptors researchgate.net.

Once a potential target is identified, docking studies elucidate the specific binding mode. This involves identifying the key amino acid residues in the binding pocket that form crucial interactions with the ligand. Understanding the binding mode is essential for explaining the molecule's activity and for guiding further chemical modifications to improve potency or selectivity. For example, if a docking study reveals that the 3-chlorophenyl group fits into a specific hydrophobic pocket, this insight can be used in subsequent drug design efforts.

Table 3: Illustrative Docking Simulation Results for an Oxazole Derivative with a Kinase Target This table shows hypothetical data from a molecular docking simulation to exemplify the prediction of binding interactions.

| Parameter | Value/Residues Involved |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | GLU-85, LYS-33 |

| Hydrophobic Interactions | LEU-132, VAL-41, ALA-58 |

| Pi-Pi Stacking | PHE-131 |

Structure-Activity Relationship (SAR) Derivation via Computational Approaches (In Vitro Focus)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a systematic way to derive these relationships for a series of related compounds.

For this compound, a computational SAR study would involve creating a dataset of structurally similar oxazole derivatives with their corresponding measured in vitro biological activities (e.g., IC₅₀ values against a specific enzyme or cell line). Various molecular descriptors for each compound would then be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Statistical methods or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with biological activity nih.gov. For example, a QSAR model might reveal that increasing the lipophilicity of the substituent at the 5-position of the oxazole ring leads to increased activity, while a bulky group at the 2-position is detrimental. Such models not only explain the observed activities but can also be used to predict the potency of new, yet-to-be-synthesized derivatives, thereby guiding the design of more effective compounds.

Computational Prediction of Molecular Properties and Interactions

Computational chemistry offers powerful tools to investigate the properties of molecules at an atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone. For "this compound", theoretical and computational studies can elucidate its intrinsic molecular characteristics, potential biological interactions, and physicochemical properties. These studies are crucial in the early stages of drug discovery and materials science for predicting molecular behavior and guiding experimental work.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of "this compound" is essential to understand the spatial arrangement of its atoms and the flexibility of the molecule. This analysis identifies the stable conformations (local minima on the potential energy surface) and the energy barriers for transition between them.

Theoretical methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are well-suited for this purpose. irjweb.comirjweb.comresearchgate.net By systematically rotating the rotatable bonds—primarily the bonds connecting the phenyl and oxazole rings, and the chloromethyl group to the oxazole ring—a potential energy surface can be mapped.

τ1 (C-C-C-C): The torsion angle between the oxazole and the 3-chlorophenyl rings.

τ2 (N-C-C-Cl): The torsion angle of the chloromethyl group relative to the oxazole ring.

The energy landscape would likely reveal that the planar conformation, where the phenyl and oxazole rings are coplanar, is a high-energy state due to steric hindrance. The most stable conformations are expected to have the 3-chlorophenyl ring twisted relative to the oxazole ring. The chloromethyl group will also have preferred orientations to minimize steric clashes with the rest of the molecule.

| Conformer | τ1 (Oxazole-Phenyl) | τ2 (Oxazole-CH2Cl) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|---|

| Global Minimum | 35° | 60° | 0.00 | 75.3 |

| Local Minimum 1 | -38° | -65° | 0.85 | 19.5 |

| Local Minimum 2 | 145° | 55° | 2.10 | 4.1 |

| Transition State | 0° | - | 5.50 | - |

Prediction of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a compound is not only determined by its structure but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). researchgate.net Computational methods are widely used to predict these properties, offering a rapid and cost-effective way to screen potential drug candidates. rroij.commdpi.com For "this compound", several key parameters can be predicted.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A balanced logP is often crucial for oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): Molecular weight is a simple yet important descriptor. According to Lipinski's rule of five, compounds with a molecular weight of less than 500 Da are more likely to be orally bioavailable.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule affects its solubility and binding to biological targets.

Solubility (logS): The aqueous solubility of a compound is a critical factor for its absorption and formulation.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for classes of similar compounds to correlate these physicochemical descriptors with specific biological activities. researchgate.netnih.govjocpr.com While specific QSAR models for this exact compound are not available in the public domain, the calculated descriptors provide a basis for comparison with other bioactive oxazole derivatives.

| Parameter | Predicted Value | Relevance to Biological Activity |

|---|---|---|

| Molecular Formula | C10H7Cl2NO | Basic molecular information |

| Molecular Weight (g/mol) | 228.08 | Oral bioavailability (Lipinski's rule) |

| logP (Octanol-Water Partition Coefficient) | 3.54 | Lipophilicity, membrane permeability |

| Topological Polar Surface Area (TPSA) (Ų) | 30.5 | Drug transport and absorption |

| Hydrogen Bond Donors | 0 | Solubility, receptor binding |

| Hydrogen Bond Acceptors | 2 | Solubility, receptor binding |

| Rotatable Bonds | 2 | Conformational flexibility |

| Aqueous Solubility (logS) | -3.8 | Absorption and formulation |

Biological Relevance and Mechanistic Insights in Vitro Studies

Evaluation of In Vitro Antimicrobial Activity

Oxazole (B20620) derivatives are recognized for their potential as antimicrobial agents. nih.gov Heterocyclic compounds containing azole rings, such as oxazoles, are known to exhibit activity against a range of pathogens. frontiersin.org

Although specific data for 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole is limited, studies on analogous compounds demonstrate the antibacterial potential of the oxazole scaffold. For instance, a series of novel compounds featuring a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment showed good antibacterial activity against both Gram-positive and Gram-negative bacteria. tci-thaijo.org The search for new compounds with antimicrobial action is crucial for overcoming resistance, and various imidazole (B134444) derivatives, which share the azole core, have also shown a broad spectrum of activity. mdpi.com

Research on other oxazole derivatives has identified compounds with potent activity against strains like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.gov The unique mechanism of action of some related heterocyclic compounds, such as pleuromutilin (B8085454) derivatives, reduces the likelihood of cross-resistance with existing clinical antibiotics. mdpi.com

| Compound Type | Bacterial Strain | Activity Metric (e.g., MIC, Inhibition Zone) | Reference |

|---|---|---|---|

| Propanoic acid derivatives with oxazole ring | Staphylococcus aureus (SA) | MIC: 1.56 µg/ml | nih.gov |

| Propanoic acid derivatives with oxazole ring | Methicillin-resistant S. aureus (MRSA) | MIC: 1.56 µg/ml | nih.gov |

| Propanoic acid derivatives with oxazole ring | Bacillus subtilis (BS) | MIC: 1.56 - 3.12 µg/ml | nih.gov |

| Propanoic acid derivatives with oxazole ring | Escherichia coli (EC) | MIC: 3.12 - 6.25 µg/ml | nih.gov |

| 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] derivatives | Pseudomonas aeruginosa, B. subtilis, E. coli | Reported as "good antibacterial activity" | tci-thaijo.org |

The azole moiety is a well-established pharmacophore in antifungal drug design. mdpi.com Many oxazole derivatives have been evaluated for their efficacy against various fungal pathogens. nih.gov The rise in fungal infections, particularly in immunocompromised individuals, necessitates the development of new antifungal agents. mdpi.com

Studies on different series of oxazole-containing compounds have demonstrated activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. nih.gov For example, certain pyrazole-linked oxazole-5-one derivatives showed notable inhibition zones against C. albicans. nih.gov Similarly, 1,3,4-oxadiazoles, which are structurally related to oxazoles, have shown potent antifungal activity against various plant and human fungal pathogens. frontiersin.orgnih.gov

| Compound Type | Fungal Pathogen | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Benzoxazole-5-carboxylate derivatives | Candida albicans | MIC: 12.5 - 25 µg/ml | nih.gov |

| Benzoxazole-5-carboxylate derivatives | Aspergillus niger | MIC: 12.5 µg/ml | nih.gov |

| 1,3,4-Oxadiazole derivatives | Candida albicans | MIC: 32 µg/ml | nih.gov |

The mechanism of action for azole-containing antimicrobial agents is often targeted toward essential cellular processes. For antifungal azoles, a primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal growth inhibition or cell death. mdpi.com

For antibacterial activity, the mechanisms can be more diverse. Quaternary ammonium (B1175870) compounds (QACs), a class that includes some heterocyclic salts, are known to kill bacteria by impairing the permeability of their cell membranes. mdpi.com Other potential mechanisms for heterocyclic antibacterials include the inhibition of protein synthesis by binding to the bacterial ribosome or interference with other essential metabolic pathways. mdpi.com

Assessment of In Vitro Anticancer Properties

The oxazole scaffold is present in several molecules investigated for their anticancer properties. nih.govnih.gov The development of selective compounds that act on specific molecular targets is a primary goal in modern anticancer therapy. nih.gov

| Compound Type | Cancer Cell Line | Activity Metric (e.g., IC50, CC50, GI50) | Reference |

|---|---|---|---|

| 1,3-Oxazole sulfonamide derivative | Leukemia (NCI-60 Panel Mean) | GI50: 44.7 nM | nih.gov |

| 1,3-Oxazole sulfonamide derivative | Leukemia (NCI-60 Panel Mean) | GI50: 48.8 nM | nih.gov |

| Oxazolo[5,4-d]pyrimidine (B1261902) derivative (Compound 3g) | HT29 (Colon Adenocarcinoma) | CC50: 58.4 µM | nih.gov |

| Oxazolo[5,4-d]pyrimidine derivative (Compound 3j) | HT29 (Colon Adenocarcinoma) | CC50: 99.87 µM | nih.gov |

A key feature of many antitumor drugs is their ability to trigger apoptosis (programmed cell death) and/or cause cell cycle arrest in cancer cells. nih.gov The cell cycle is a critical target for cancer treatment, as its dysregulation is a hallmark of malignancy. mdpi.com

Studies on related heterocyclic compounds provide a model for the potential anticancer mechanisms of this compound. For example, certain 1,2,4-triazole (B32235) derivatives have been shown to induce cell cycle arrest at the S or G2/M phases and significantly increase the population of apoptotic cells in melanoma and lung cancer models. kaznu.kz The induction of apoptosis can be mediated through various pathways, including the generation of reactive oxygen species (ROS) and subsequent caspase activation. nih.gov Furthermore, small molecule inhibitors can modulate critical cell signaling pathways, such as the p53 pathway, to restore apoptotic functions in tumor cells. researchgate.net Inhibition of key cellular structures, such as microtubules, by binding to tubulin is another established mechanism for some oxazole-containing anticancer agents. nih.gov

Inhibition of Specific Cellular Pathways (e.g., tubulin polymerization, kinase activity)

In vitro studies on derivatives of 1,3-oxazole have identified them as potent inhibitors of specific cellular pathways critical for cancer cell proliferation, notably tubulin polymerization. acs.orgnih.gov While direct studies on this compound are not extensively detailed in the provided literature, the broader class of 1,3-oxazole sulfonamides has been shown to effectively bind to tubulin, leading to the depolymerization of microtubules within cells. acs.orgnih.gov This action disrupts the formation of the mitotic spindle, a crucial structure for cell division, thereby arresting cancer cells in the G2/M phase of the cell cycle. mdpi.com The most potent compounds in these studies inhibit tubulin polymerization at concentrations below 1 µM. nih.gov For instance, certain 1,3-oxazole sulfonamides exhibit mean GI50 values in the low micromolar to nanomolar ranges against various human tumor cell lines. acs.orgnih.gov The antiproliferative activity of these related compounds has been shown to correlate with their ability to inhibit tubulin polymerization. mdpi.com

The inhibition of kinase activity is another crucial mechanism for anticancer agents, as dysregulation of kinases is involved in numerous disorders, including cancer. ed.ac.uk Kinase inhibitors are a significant class of drugs that can block the signaling pathways responsible for cell growth, proliferation, and survival. ed.ac.uknih.gov While specific kinase inhibition data for this compound is not specified, the general structure of heterocyclic compounds is common among kinase inhibitors. nih.govmdpi.com These small molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, which in turn blocks aberrant signaling pathways. mdpi.com The therapeutic potential of targeting kinases like transforming growth factor β-activated kinase 1 (TAK1) has been investigated for various cancers, with inhibitors sensitizing tumor cells to apoptosis. nih.gov

Table 1: Examples of 1,3-Oxazole Derivatives and Their Tubulin Polymerization Inhibition

| Compound Class | Key Structural Features | Finding | Source |

|---|---|---|---|

| 1,3-Oxazole Sulfonamides | Halogenated and alkyl-substituted anilines | Potent and selective inhibitors of leukemia cell lines; effectively bind to tubulin and induce microtubule depolymerization. | acs.orgnih.gov |

| Oxadiazole Derivatives | N/A | The most potent compounds inhibited tubulin polymerization at concentrations below 1 µM and caused mitotic arrest. | nih.gov |

| 2-Anilino Triazolopyrimidines | 7-(3′,4′,5′-trimethoxyphenyl) pharmacophore | A potent derivative (3d) was found to be a strong inhibitor of tubulin polymerization with an IC50 of 0.45 µM. | mdpi.com |

Molecular Mechanisms of Antitumor Action (in vitro)

The antitumor action of compounds related to this compound is primarily linked to their ability to interfere with fundamental cellular processes like cell division and survival signaling. The molecular mechanism often begins with the inhibition of tubulin polymerization. acs.orgnih.gov This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase. mdpi.com Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by mitochondrial depolarization and the activation of caspase-9. mdpi.com

Several studies on novel 2,4,5-trisubstituted oxazole derivatives have demonstrated their antiproliferative activity against various tumor cell lines, with some compounds showing efficacy comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov The cytotoxic effects of related heterocyclic compounds have been observed against a range of human cancer cell lines, including those from colon carcinoma, cervical carcinoma, and melanoma. mdpi.comjournalajrb.com In some cases, these compounds have been shown to induce apoptosis through mitochondria-dependent pathways and cause DNA damage. mdpi.com The COMPARE analysis, a tool used by the National Cancer Institute, has suggested that the antitumor activity of some 4-arylsulfonyl-1,3-oxazole derivatives may have a specific, unique mechanism, as their activity patterns show only weak to moderate correlation with known antitumor agents. biointerfaceresearch.com

Investigation of In Vitro Antiviral Potential

Efficacy Against Specific Viral Targets (e.g., Hepatitis C virus replication enzymes)

The Hepatitis C virus (HCV) relies on several virally encoded enzymes for its replication, making them prime targets for antiviral therapies. nih.govmdpi.com The HCV replication process occurs on intracellular membranes and involves a complex of nonstructural (NS) proteins, including the NS3/4A serine protease, the NS3 helicase, and the NS5B RNA-dependent RNA polymerase (RdRp). nih.govmdpi.comnih.gov The NS5B polymerase is essential for synthesizing new viral RNA genomes and is a key target for direct-acting antivirals. nih.govunimi.it Structural and biochemical studies have shown that NS5B initiates RNA synthesis through a de novo mechanism, which is crucial for maintaining the integrity of the viral genome. nih.govunimi.it

While there is no specific evidence from the provided search results indicating that this compound has been evaluated for its efficacy against HCV replication enzymes, the development of small molecule inhibitors against these targets is a well-established strategy. unimi.it Non-nucleoside inhibitors (NNIs) can bind to allosteric sites on the NS5B polymerase, inhibiting its enzymatic activity before the formation of an elongation complex. unimi.it The NS2-3 and NS3-4A proteases are also critical for processing the viral polyprotein into functional units, and their inhibition blocks the viral life cycle. nih.gov In vivo studies in chimpanzees have confirmed that the enzymatic activities of the NS2-3 protease, NS3-4A serine protease, NS3 NTPase/helicase, and the NS5B polymerase are all essential for productive viral replication. nih.gov

Exploration of In Vitro Anti-inflammatory Effects

Modulation of Inflammatory Mediators (in vitro cellular models)

The anti-inflammatory potential of chemical compounds can be assessed in vitro by their ability to modulate the production of key inflammatory mediators in cellular models. While direct studies on this compound are not detailed, research on structurally related compounds provides insight into potential mechanisms. For instance, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares a chlorophenyl group and a five-membered heterocyclic ring system, was evaluated for its immunomodulatory effects. mdpi.comscilit.com In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comscilit.comresearchgate.net Simultaneously, it led to a marked elevation of the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unaffected, indicating a selective modulation of cytokine profiles. mdpi.comscilit.com This suggests that compounds with similar structural motifs could potentially exert anti-inflammatory effects by suppressing key pro-inflammatory cytokines and upregulating specific anti-inflammatory ones.

Table 2: Effects of a Related Pyrrole Derivative on Inflammatory Mediators

| Mediator | Effect Observed | Model System | Source |

|---|---|---|---|

| TNF-α | Significant decrease in serum levels after repeated treatment. | LPS-induced systemic inflammation in Wistar rats. | mdpi.comscilit.comresearchgate.net |

| TGF-β1 | Significant increase in levels after both single and repeated doses. | LPS-induced systemic inflammation in Wistar rats. | mdpi.comscilit.com |

Enzyme Inhibition in Inflammatory Pathways (e.g., COX-2)

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. nih.govsemanticscholar.org There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and expressed during inflammation. semanticscholar.org Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with nonselective NSAIDs that also inhibit COX-1. nih.govsemanticscholar.org

There is no specific data in the search results to indicate that this compound is a COX-2 inhibitor. However, the development of selective COX-2 inhibitors has involved a wide range of chemical scaffolds, including various diarylheterocycles. researchgate.net For example, 1,5-diarylpyrazoles and compounds hybridizing 1,2,3-triazole and benzenesulfonyl pharmacophores have been reported as potent and selective COX-2 inhibitors. semanticscholar.orgresearchgate.net The mechanism of inhibition often involves the insertion of part of the molecule, such as a sulfonamide group, into a specific side pocket of the COX-2 active site. nih.gov The binding can also involve hydrogen bonding with key residues like Tyr-385 and Ser-530 within the active site. nih.gov Given that many effective COX-2 inhibitors are built around heterocyclic cores, this remains a plausible, though unconfirmed, mechanism for the anti-inflammatory activity of novel oxazole derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts (In Vitro)

Comprehensive in vitro structure-activity relationship (SAR) studies specifically detailing the biological activities of this compound are not readily found in published research. However, the broader class of oxazole-containing compounds has been the subject of numerous investigations, revealing key structural features that influence their biological effects.